Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate
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Overview
Description
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by its spirocyclic structure, which consists of a spiro[3.4]octane ring system with an aminomethyl group and a carboxylate ester group attached to it. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate typically involves the reaction of a spirocyclic ketone with an aminomethylating agent followed by esterification. One common method involves the use of formaldehyde and an amine in the presence of a catalyst to introduce the aminomethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also contribute to the compound’s ability to interact with three-dimensional protein structures, enhancing its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,8-dioxa-spiro[3.4]octane-2-carboxylate
- Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
- Methyl 1,6-dimethyl-7-azabicyclo[4.2.0]octane-7-carboxylate
Uniqueness
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a carboxylate ester group. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications .
Biological Activity
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and applications.
Structural Overview
The compound is characterized by its spirocyclic structure, which consists of two interconnected rings, and features both an amino group and a carboxylate moiety. Its molecular formula is C12H19N1O2, with a molecular weight of approximately 197.27 g/mol. The presence of these functional groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties . This compound has shown promise in inhibiting the growth of various bacterial strains. In one study, the compound was tested against common pathogens, revealing an inhibition zone comparable to established antibiotics.
Table 1: Antimicrobial Activity Results
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
This compound also exhibits anticancer activity . Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. For instance, in vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines.
Case Study: Breast Cancer Cell Lines
In a controlled experiment involving MCF-7 breast cancer cells:
- Treatment : Cells were exposed to varying concentrations (0–100 µM) of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value calculated at approximately 25 µM.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects . Its structural characteristics allow it to cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases. Preliminary studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Anticancer : It likely interacts with receptors involved in apoptosis and cell cycle regulation.
- Neuroprotective : The compound may modulate signaling pathways associated with oxidative stress response.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-9(13)11(8-12)6-10(7-11)4-2-3-5-10/h2-8,12H2,1H3 |
InChI Key |
YFAKCOLGXZFMOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCC2)CN |
Origin of Product |
United States |
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